molecular formula C6H11ClO2 B8366843 2-(2-Chloroethoxy)ethylvinyl ether

2-(2-Chloroethoxy)ethylvinyl ether

Cat. No. B8366843
M. Wt: 150.60 g/mol
InChI Key: DYUWIMGIHNMKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05173205

Procedure details

315 ml (3.3 moles) of ethyl vinyl ether and 12.5 mmoles of mercuric acetate, which rapidly dissolves, are fed into a three-neck flask of 500 ml capacity provided with a reflux condenser and mechanical stirrer and maintained under a nitrogen stream. 0.660 moles of diethylene chlorohydrin are dripped into the solution, the mixture then being heated under reflux until the ratio (gas-chromatographic analysis) of the chlorohydrin to the corresponding vinyl ether remains constant (20 hours). The mixture is then treated with anhydrous potassium carbonate (20 grams), most of the excess ethyl vinyl ether and by-product ethyl alcohol are removed under vacuum and the remaining mixture is filtered through a Gooch crucible. The filtrate is diluted with chloroform and extracted with water, the organic phase being dried with anhydrous sodium sulphate and filtered. After evaporating the solvent, the crude product is purified by preparative HPLC (stationary phase silica gel).
Quantity
315 mL
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
12.5 mmol
Type
reactant
Reaction Step One
Quantity
0.66 mol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[CH2:6]([Cl:12])[CH2:7][O:8]CCO.C(OC=C)=C.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH:1]([O:3][CH2:4][CH2:5][O:8][CH2:7][CH2:6][Cl:12])=[CH2:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
315 mL
Type
reactant
Smiles
C(=C)OCC
Name
mercuric acetate
Quantity
12.5 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0.66 mol
Type
reactant
Smiles
C(COCCO)Cl
Step Three
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are fed into a three-neck flask of 500 ml capacity
CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen stream
TEMPERATURE
Type
TEMPERATURE
Details
the mixture then being heated
CUSTOM
Type
CUSTOM
Details
(20 hours)
Duration
20 h
CUSTOM
Type
CUSTOM
Details
are removed under vacuum
FILTRATION
Type
FILTRATION
Details
the remaining mixture is filtered through a Gooch crucible
ADDITION
Type
ADDITION
Details
The filtrate is diluted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase being dried with anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the crude product is purified by preparative HPLC (stationary phase silica gel)

Outcomes

Product
Name
Type
Smiles
C(=C)OCCOCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.